molecular formula C14H12ClN5O2 B2560313 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929845-65-8

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2560313
CAS No.: 929845-65-8
M. Wt: 317.73
InChI Key: YXKHQJOALDIVHT-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a 3-chlorophenyl group at position 1 and a furan-2-ylmethyl carboxamide at position 2. Its molecular formula is C₁₄H₁₂ClN₅O₂, with a molecular weight of 325.73 g/mol (inferred from analogues in and ). The triazole scaffold is recognized for its versatility in drug discovery, enabling interactions with diverse biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-9-3-1-4-10(7-9)20-13(16)12(18-19-20)14(21)17-8-11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKHQJOALDIVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced using a suitable leaving group.

    Formation of the carboxamide: This step involves the reaction of the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of 1,2,3-triazoles, known for their diverse pharmacological properties. Research indicates that 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant biological activities:

  • Anticancer Activity : Studies have shown that compounds with triazole rings can inhibit cancer cell proliferation. For instance, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results compared to standard chemotherapeutics .
  • Antimicrobial Properties : The triazole framework has been linked to antimicrobial activity. Compounds similar to 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been tested against bacterial and fungal strains, showing efficacy that warrants further exploration for potential therapeutic applications .

Case Studies in Medicinal Applications

StudyFindings
Study on Anticancer Activity The compound exhibited IC50 values below 100 µM against HCT-116 and HeLa cell lines, indicating substantial cytotoxicity .
Antimicrobial Evaluation Similar triazole derivatives showed higher efficacy than fluconazole against Candida species with MIC values ≤ 25 µg/mL .

Agricultural Applications

Recent research has also explored the use of triazole compounds as fungicides in agriculture. The unique structure of 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may contribute to its effectiveness in controlling plant pathogens.

Fungicidal Properties

Triazoles are commonly used in agriculture due to their ability to inhibit the biosynthesis of ergosterol in fungi. The application of this compound could lead to the development of new fungicides that are more effective and environmentally friendly compared to traditional options.

Materials Science

The unique chemical properties of 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide also open avenues for applications in materials science. Its potential use as a building block in organic electronics and photonic devices is under investigation.

Potential Applications in Materials

ApplicationDescription
Organic Electronics The compound's electronic properties may be harnessed for use in organic light-emitting diodes (OLEDs) and solar cells .
Polymer Chemistry It could serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Substituent Effects on Bioactivity : The carbamoylmethyl-substituted lead compound (IC₅₀ = 32 µM) inhibits LexA cleavage, critical for bacterial SOS response . In contrast, antiproliferative analogues (e.g., dichlorophenyl derivatives) show cancer cell-specific growth inhibition . The target compound’s furan group may confer unique pharmacokinetic advantages but requires empirical validation.
  • Role of Halogenation : Chlorine (e.g., 3-chlorophenyl) and fluorine (e.g., 4-fluorobenzyl) substituents enhance metabolic stability and target affinity by modulating electron density and steric effects .
  • Heteroaromatic vs.

Pharmacokinetic and Toxicity Considerations

  • Cytotoxicity : Lead 1 exhibited low cytotoxicity, a trait attributed to its β-turn mimetic structure . Structural similarities suggest the target compound may share this profile, though substituent-specific toxicity must be assessed.

Biological Activity

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a triazole ring, an amine group, and a carboxamide functional group, along with a 3-chlorophenyl moiety and a furan-2-ylmethyl substituent. These structural characteristics contribute to its diverse biological activities, which are the focus of this article.

Synthesis and Structural Characteristics

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that utilize various reagents to achieve the desired functional groups. The unique combination of substituents enhances its biological profile compared to other triazole derivatives.

Biological Activities

Research indicates that compounds within the triazole class exhibit a wide range of biological activities. The specific activities associated with 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide include:

Antimicrobial Activity : Triazole compounds are known for their antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit bacterial growth and demonstrate antifungal activity against various pathogens .

Anticancer Potential : The compound has shown promising results in vitro against cancer cell lines. For instance, certain analogs from the same triazole family have demonstrated significant cytotoxic effects against lung cancer cells (H460) with IC50 values in the low micromolar range . The mechanism appears to involve apoptosis induction and reactive oxygen species (ROS) generation.

Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives:

  • Antitumor Activity : A study evaluated various 1,2,3-triazole hybrids and found that compounds with similar structural features to 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant antitumor activity against H460 cells. The most potent analog displayed an IC50 value of 6.06 μM and induced apoptosis through ROS generation .
  • Chagas Disease Treatment : Research focused on the optimization of 5-amino-1,2,3-triazole derivatives for treating Chagas disease demonstrated that certain compounds from this family effectively suppressed parasite burden in infected models. These findings underscore the potential for developing new treatments based on this scaffold .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-amino-N-(furan-2-ylmethyl)-1H-1,2,3-triazoleLacks chlorophenyl groupAntimicrobial
5-amino-N-(phenyl)methyl)-1H-1,2,3-triazoleContains phenyl instead of chlorophenylAnticancer
4-amino-N-(furan)carboxamideDifferent substituent patternAnti-inflammatory

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide with high purity?

  • Answer : A multi-step synthesis is typically employed, starting with the condensation of 3-chloroaniline and furfuryl isocyanide to form an intermediate carboximidoyl chloride. Subsequent reaction with sodium azide under copper(I)-catalyzed "click chemistry" conditions generates the triazole core. Final purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) yields >90% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
StepReagents/ConditionsYield (%)Purity (%)
13-Chloroaniline, furfuryl isocyanide, DCM, RT7585
2NaN₃, CuI, DMF, 60°C8290
3Column chromatography6895

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

  • Answer : Due to low water solubility (predicted logP ~3.2), use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For cell-based assays, pre-dissolve in DMSO and dilute in PBS. Validate solubility via dynamic light scattering (DLS) to ensure no precipitation .

Q. What spectroscopic techniques are critical for structural characterization?

  • Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., furan methylene at δ 4.5 ppm, triazole NH₂ at δ 6.8 ppm).
  • HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (theoretical m/z: 344.08).
  • FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 2100 cm⁻¹ (triazole ring) .

Q. Which enzyme inhibition assays are suitable for preliminary activity screening?

  • Answer : Target enzymes like COX-2 or kinases (e.g., EGFR) using fluorometric or colorimetric assays. For COX-2, measure prostaglandin E₂ (PGE₂) production via ELISA. IC₅₀ values <10 µM indicate potent inhibition. Include positive controls (e.g., celecoxib) and triplicate runs .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition potency across studies be resolved?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Standardize protocols:

Use recombinant enzymes at fixed concentrations.

Validate inhibitor pre-incubation time (15–30 min).

Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets. Re-evaluate using isothermal titration calorimetry (ITC) for binding affinity validation .

Q. What strategies improve bioavailability for in vivo pharmacokinetic studies?

  • Answer :

  • Structural modification : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP.
  • Formulation : Nanoemulsions or liposomal encapsulation enhance absorption.
  • In vivo testing : Administer 10 mg/kg (IV or oral) to rodents; measure plasma concentration via LC-MS/MS. Reported oral bioavailability for analogs: 15–30% .

Q. How can computational modeling guide mechanistic studies?

  • Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 PDB: 5KIR). Key interactions:

  • Triazole NH₂ with Arg120.

  • Furan oxygen with Tyr355.
    Validate predictions via site-directed mutagenesis .

    Target ProteinDocking Score (kcal/mol)Key Residues
    COX-2-9.2Arg120, Tyr355
    EGFR-8.5Met793, Lys745

Q. What methodologies assess potential off-target effects in toxicology studies?

  • Answer :

  • Panel screening : Test against CYP450 isoforms (3A4, 2D6) to evaluate metabolic interference.
  • hERG assay : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ >10 µM preferred).
  • Genotoxicity : Ames test (TA98 strain) for mutagenicity .

Q. How can combination therapies with this compound enhance anticancer efficacy?

  • Answer : Synergistic studies with cisplatin or paclitaxel in cancer cell lines (e.g., MCF-7, A549). Calculate combination index (CI) via CompuSyn software. For CI <1, synergism is confirmed. Example: CI = 0.6 at 1:2 molar ratio (compound:cisplatin) .

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